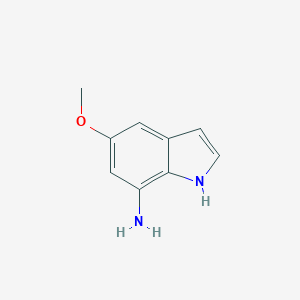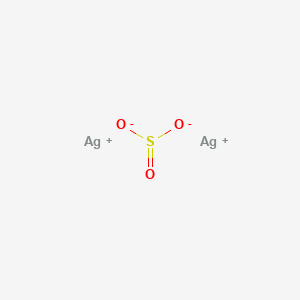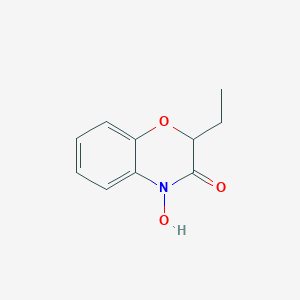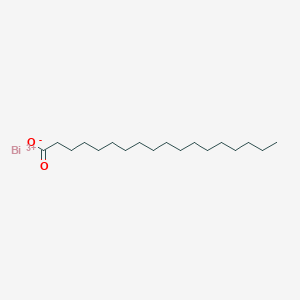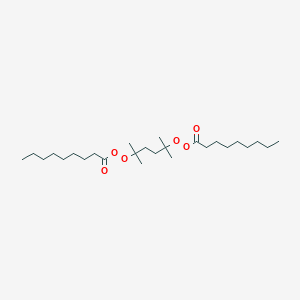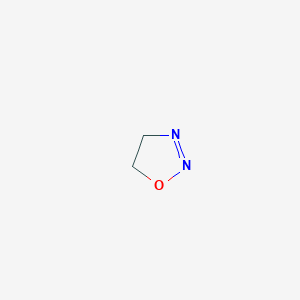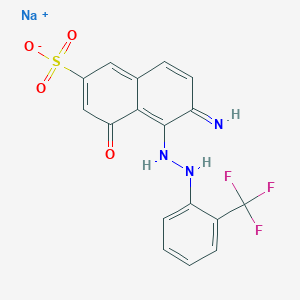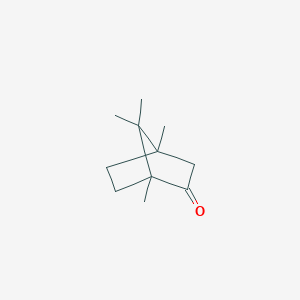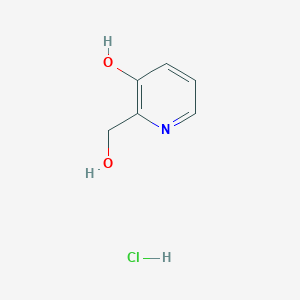
Acide 4-phénylcinnamique
Vue d'ensemble
Description
4-Phenylcinnamic acid (4-PCA) is a naturally occurring compound found in various plants and fruits. It is a phenylpropanoid, a type of compound found in many plants that are known to be biologically active. 4-PCA is a derivative of cinnamic acid, a compound with a variety of biological activities. 4-PCA has been studied for its potential use in various applications, such as a food preservative, a therapeutic agent, and a potential treatment for certain types of cancer.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
L'acide 4-phénylcinnamique est utilisé comme intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont des composés utilisés dans la production de principes actifs pharmaceutiques. Ils jouent un rôle crucial dans le développement et la production d'une large gamme de médicaments.
Recherche chimique
En plus de son rôle dans les produits pharmaceutiques, l'this compound est également utilisé pour la recherche chimique . Les chercheurs l'utilisent pour étudier ses propriétés, ses réactions et ses applications potentielles dans divers domaines de la chimie.
Réactions catalysées par Pd/C
L'this compound a été utilisé dans des réactions catalysées par Pd/C . Ces réactions, y compris les réactions de réduction et les réactions de couplage croisé, jouent un rôle irremplaçable dans la synthèse organique moderne. Le système de catalyseur hétérogène Pd/C offre un protocole alternatif qui présente des avantages et des applications particuliers.
Synthèse de l'acide α-phénylcinnamique
L'this compound a été utilisé dans la synthèse de l'acide α-phénylcinnamique , qui est un type de composé chiral aux applications larges. Ce processus de synthèse implique une catalyse par Pd/C.
Matrices MALDI-MS pour la détection des sulfatides
Des dérivés de l'this compound ont été utilisés comme matrices MALDI-MS pour la détection des sulfatides . Les sulfatides sont une classe de lipides anioniques qui sont abondants dans les mélanges lipidiques complexes du cerveau. Le choix d'un composé de matrice MALDI adapté est un facteur clé pour les performances de détection de l'analyte.
Étude des relations structure-performance
Les relations structure-performance des dérivés de l'acide phénylcinnamique ont été étudiées . Cette recherche aide à comprendre les principes de fonctionnement des matrices MALDI et contribue au développement de la spectrométrie de masse par désorption laser assistée par matrice (MALDI).
Safety and Hazards
Orientations Futures
A key aspect for the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry (MS) is a better understanding of the working principles of MALDI matrices. To address this issue, a chemical compound library of 59 structurally related cinnamic acid derivatives was synthesized .
Mécanisme D'action
Target of Action
4-Phenylcinnamic acid is a small organic compound that has been used in various chemical research
Mode of Action
It’s known that the compound can interact with other molecules in a chemical context, such as in the formation of matrix-assisted laser desorption ionization (MALDI) matrices for sulfatide detection . .
Biochemical Pathways
It’s known that cinnamic acid derivatives can be involved in various biochemical processes , but the specific pathways influenced by 4-Phenylcinnamic acid are not well-documented
Pharmacokinetics
It has a molecular weight of 224.25, a predicted density of 1.178±0.06 g/cm3, and is slightly soluble in water These properties could influence its bioavailability and pharmacokinetics
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenylcinnamic acid. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments . Moreover, it’s known to be harmful to aquatic life with long-lasting effects , indicating that it can interact with and impact the environment
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-Phenylcinnamic acid are not fully understood. It is known that cinnamic acid derivatives play crucial roles in various biochemical reactions. They interact with a variety of enzymes, proteins, and other biomolecules. For instance, they can act as substrates for enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are involved in the phenylpropanoid pathway .
Cellular Effects
Cinnamic acid derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
4-Phenylcinnamic acid is likely involved in the phenylpropanoid pathway, a major secondary metabolic pathway in plants. This pathway involves enzymes such as PAL and C4H
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Phenylcinnamic acid involves the conversion of benzaldehyde to cinnamic acid and subsequent reaction with phenylmagnesium bromide to obtain 4-Phenylcinnamic acid.", "Starting Materials": [ "Benzaldehyde", "Bromobenzene", "Magnesium", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Ethanol" ], "Reaction": [ "Formation of phenylmagnesium bromide by reacting bromobenzene with magnesium in diethyl ether", "Addition of benzaldehyde to the phenylmagnesium bromide solution to form cinnamic acid", "Conversion of cinnamic acid to 4-Phenylcinnamic acid by reaction with sodium hydroxide and ethanol", "Purification of 4-Phenylcinnamic acid by recrystallization using ethanol and water" ] } | |
| 13026-23-8 | |
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(Z)-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8- |
Clé InChI |
DMJDEZUEYXVYNO-FLIBITNWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
| 13026-23-8 | |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the phenyl substituent in 4-Phenylcinnamic acid affect its ability to inhibit tyrosinase compared to cinnamic acid?
A1: Research indicates that the phenyl substituent in the para position of cinnamic acid actually enhances its inhibitory effect on tyrosinase. [] This is attributed to the phenyl group's ability to hinder the interaction between the enzyme and its substrate. In contrast, the n-butyl substituent doesn't exhibit this enhancement. Interestingly, the butoxy substituent also increases inhibitory potential, but through a different mechanism: it increases structural similarity to the enzyme's substrate. []
Q2: What is the role of 4-Phenylcinnamic acid in analytical chemistry?
A2: 4-Phenylcinnamic acid is utilized as a matrix in Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS). [] This technique helps identify organic tattoo pigments, both in inks and biological tissues. This is particularly relevant due to increasing regulations on tattoo inks and the need to ensure consumer safety by identifying potentially harmful ingredients. []
Q3: How does the structure of 4-Phenylcinnamic acid influence its retention on porous graphitic carbon (PGC) compared to other biphenyl compounds?
A3: 4-Phenylcinnamic acid demonstrates strong retention on PGC, surpassing that observed on octadecyl-silica (ODS) stationary phases. [] This strong retention is linked to the planar structure of the molecule, a characteristic shared by other highly retained biphenyl derivatives like 4-vinylbiphenyl. [] Research suggests that the ability of a molecule to readily adopt a planar conformation significantly contributes to its retention on PGC. []
Q4: What synthetic methods are commonly used to produce 4-Phenylcinnamic acid?
A4: 4-Phenylcinnamic acid can be synthesized through the Knoevenagel reaction. [] This involves reacting 4-phenylbenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. [] This reaction highlights how different substituents on the benzaldehyde, such as alkyl, alkoxy, and aryl groups, can influence the reactivity of the carbonyl group during the synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


